2-isocyanatoacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

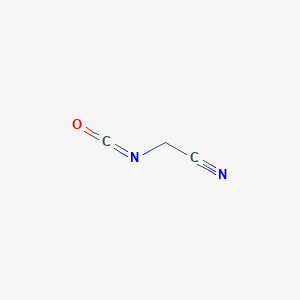

2-Isocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂O. It is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-CN). This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .

化学反応の分析

Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature.

Major Products:

Oxidation: Oxides of the original compound.

Reduction: Primary amines.

Substitution: Urethanes and ureas.

科学的研究の応用

2-Isocyanatoacetonitrile has diverse applications in scientific research:

Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.

Industry: It is used in the production of polyurethanes, coatings, and adhesives.

作用機序

The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .

類似化合物との比較

Phenyl isocyanate: Similar in reactivity but differs in the presence of a phenyl group.

Methyl isocyanate: Similar in structure but has a methyl group instead of a nitrile group.

Ethyl isocyanate: Similar in structure but has an ethyl group instead of a nitrile group.

Uniqueness: 2-Isocyanatoacetonitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to other isocyanates .

生物活性

2-Isocyanatoacetonitrile (CAS Number: 105-55-5) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to an acetonitrile moiety. Its molecular formula is C3H3N3O, and it exhibits properties typical of isocyanates, including high reactivity with nucleophiles.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of acetonitrile with phosgene or by direct conversion from corresponding amines. The following table summarizes different synthetic routes:

| Method | Reagents | Conditions |

|---|---|---|

| Phosgenation | Acetonitrile, Phosgene | Room temperature, inert atmosphere |

| Direct amination | Acetonitrile, Isocyanate precursor | Reflux in organic solvent |

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties . A study demonstrated its ability to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

-

Antitumor Efficacy in Cell Lines

- A study investigated the effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase-3 activation.

-

Antimicrobial Testing

- A series of antimicrobial assays tested this compound against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.

- Time-kill studies demonstrated a rapid bactericidal effect within 4 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in biological systems. Due to its small molecular size and polar nature, it is expected to have high solubility in aqueous environments. However, detailed pharmacokinetic studies are still needed to fully understand its metabolism and excretion pathways.

特性

IUPAC Name |

2-isocyanatoacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVJYRUMXFJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。